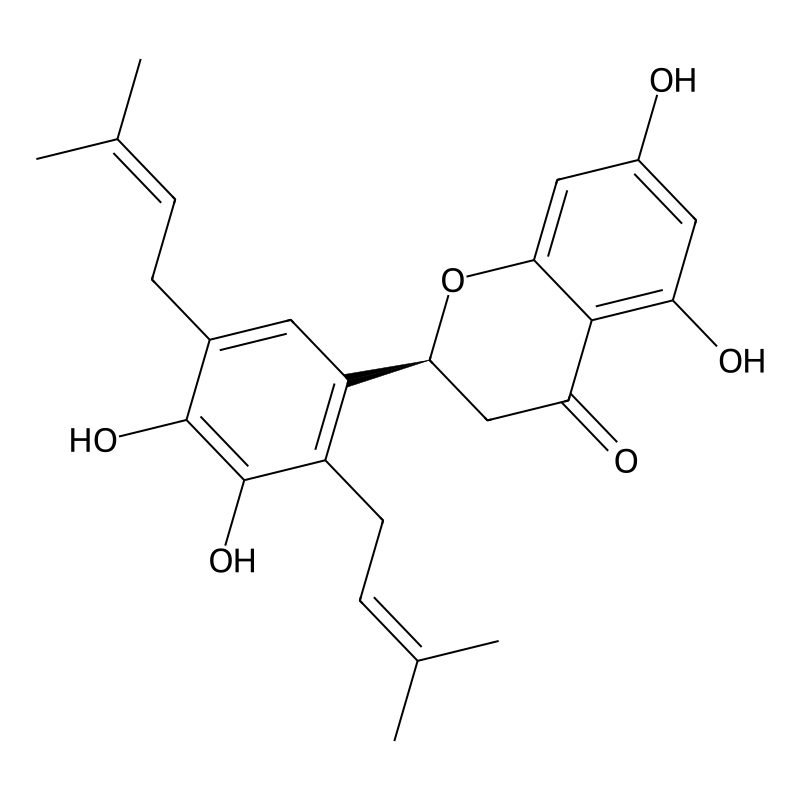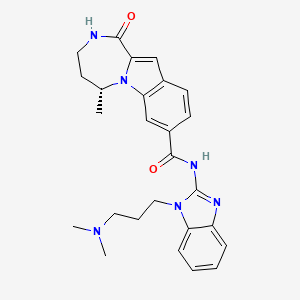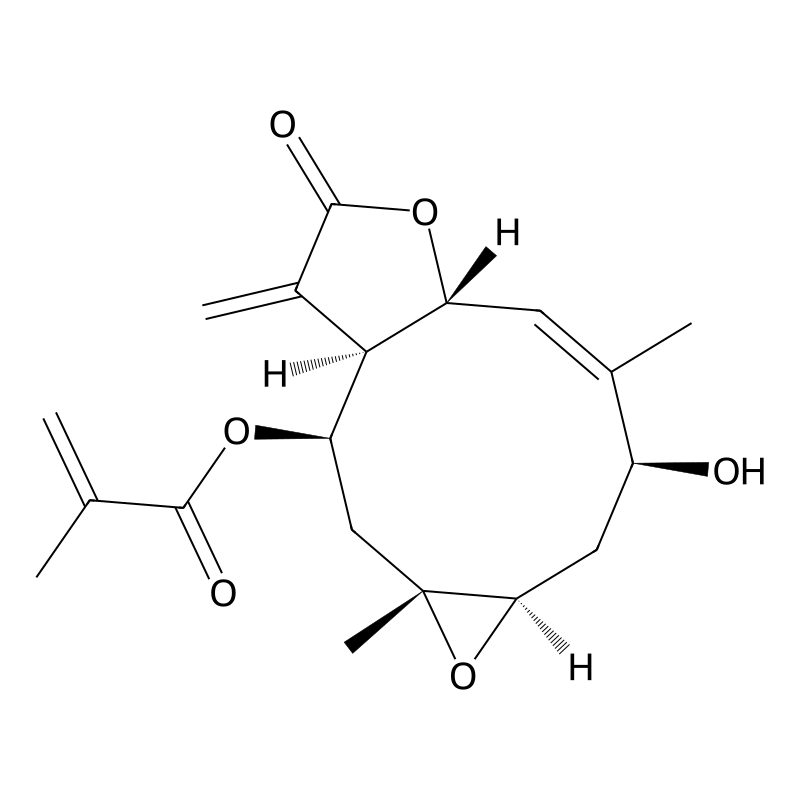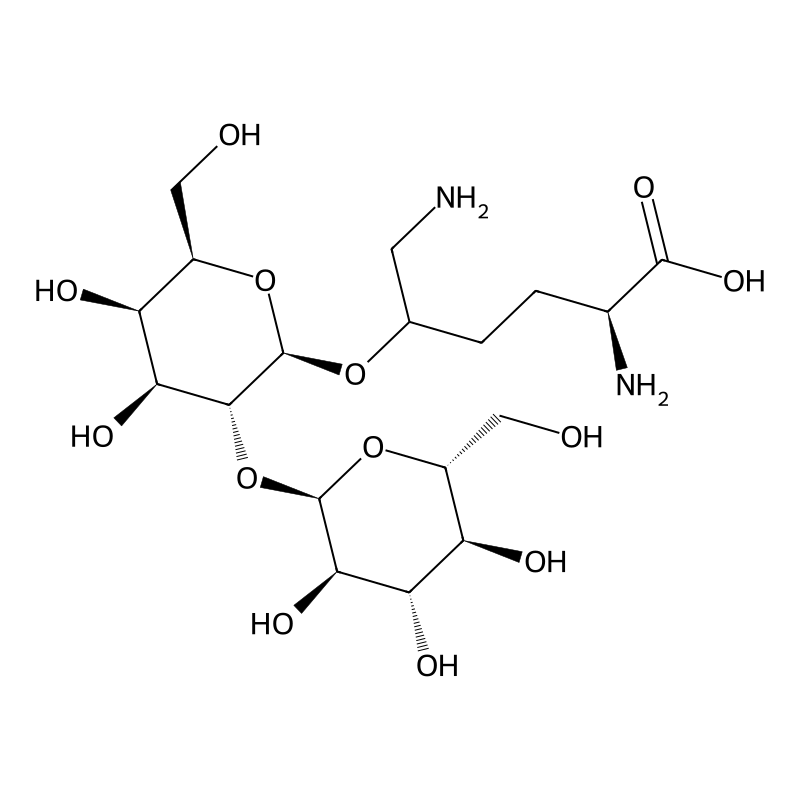Sigmoidin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Sigmoidin A is a natural compound with the chemical formula C25H28O6, primarily isolated from the roots of the plant species Erythrina sigmoidea and Glycyrrhiza species. This compound belongs to the class of flavonoids and is recognized for its unique structural features, which include multiple hydroxyl groups and a distinctive cyclic structure that contributes to its biological activity. Sigmoidin A has garnered attention in pharmacological research due to its potential health benefits, including cytotoxic, anti-inflammatory, and antioxidant properties .
Sigmoidin A exhibits significant biological activities that make it a compound of interest in medicinal chemistry. Key activities include:
- Cytotoxic Effects: Research has indicated that Sigmoidin A can induce cell death in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Properties: The compound has shown effectiveness in reducing inflammation markers, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity: Sigmoidin A's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage .
The synthesis of Sigmoidin A can be approached through various methods:
- Natural Extraction: The primary method involves extracting the compound from the roots of Erythrina sigmoidea or Glycyrrhiza species using solvents such as ethanol or methanol.
- Chemical Synthesis: Although less common, synthetic routes have been explored that involve coupling reactions and modifications of simpler flavonoid precursors to achieve the desired structure of Sigmoidin A .
Sigmoidin A has several promising applications:
- Pharmaceutical Development: Due to its cytotoxic and anti-inflammatory properties, it is being investigated for potential use in developing new therapeutic agents for cancer and inflammatory diseases.
- Nutraceuticals: Its antioxidant properties position it as a valuable ingredient in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.
- Cosmetic Industry: The compound's antioxidant effects are also being explored for use in skincare products aimed at reducing skin aging and damage from environmental factors .
Research into the interactions of Sigmoidin A with other biomolecules is ongoing. Studies have indicated that it may interact with various enzymes and receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential. Additionally, interaction studies often focus on how Sigmoidin A affects signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Several compounds share structural or functional similarities with Sigmoidin A. Here are some notable examples:
| Compound Name | Chemical Formula | Key Activities |
|---|---|---|
| Sigmoidin E | C25H26O5 | Anti-inflammatory, antioxidant |
| Glycyrrhizin | C30H46O4S | Anti-inflammatory, antiviral |
| Quercetin | C15H10O7 | Antioxidant, anti-inflammatory |
| Rutin | C27H30O16 | Antioxidant, anti-inflammatory |
Uniqueness of Sigmoidin A:








